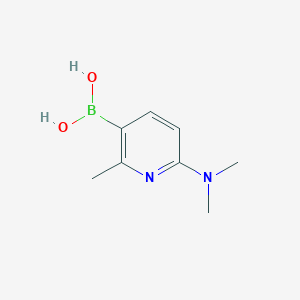

6-(Dimethylamino)-2-methylpyridine-3-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

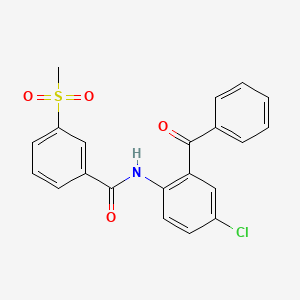

The compound “6-(Dimethylamino)-2-methylpyridine-3-boronic acid” likely contains a pyridine ring, which is a basic aromatic heterocycle, similar to benzene but with one CH replaced by nitrogen . It also contains a dimethylamino group, which consists of a nitrogen atom attached to two methyl groups and one hydrogen . The boronic acid group consists of a boron atom attached to an OH group and two other groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through catalytic reactions . For example, dimethylamine can be produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the pyridine ring, the dimethylamino group, and the boronic acid group. These groups could potentially influence the compound’s polarity, reactivity, and other physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the dimethylamino group, and the boronic acid group. Pyridine rings are often involved in electrophilic substitution reactions . The dimethylamino group can act as a nucleophile in reactions . Boronic acids are often used in coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyridine ring, the dimethylamino group, and the boronic acid group. For example, dimethylamine is a weak base , and boronic acids typically form stable covalent bonds with diols .

Wissenschaftliche Forschungsanwendungen

Intramolecular Interactions and Reactivity Studies : The compound is used in exploring intramolecular interactions and reactivity. For instance, a study demonstrated its role in forming intramolecular B-N bonds and four-membered rings, leading to low reactivity towards hydrogen and other compounds due to a short intramolecular B-N distance (Körte et al., 2015).

Photochemical Dimerization : The compound is involved in photochemical dimerization processes. A study investigated its role in the ultraviolet irradiation of related pyridines resulting in the formation of dimers, demonstrating its potential in photochemical synthesis (Taylor & Kan, 1963).

Fluorescent Sensing and Saccharide Detection : It is utilized in developing fluorescent sensors for detecting saccharides. A study found that a water-soluble boronic acid derivative shows significant ratiometric UV absorbance and fluorescence changes upon addition of sugars, highlighting its utility in biological sensing (Gao et al., 2005).

Synthetic Organic Chemistry : This compound is important in synthetic organic chemistry, as evidenced by its use in the ‘ring switching’ methodology for synthesizing heteroaryl-l-propyl benzoates, demonstrating its versatility in organic synthesis (Mihelic et al., 2001).

Chemical Transformations in Amines : The compound is used in chemical transformations, such as the t-butoxycarbonylation of amines, showcasing its role in modifying chemical structures and properties (Guibe-jampel & Wakselman, 1971).

Study of Molecular Structures and Bonding : It is instrumental in studying molecular structures and bonding, such as investigating the formation of heterocyclic compounds through reactions with other molecular entities, providing insights into molecular interactions and bonding mechanisms (Ametamey & Heimgartner, 1990).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[6-(dimethylamino)-2-methylpyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O2/c1-6-7(9(12)13)4-5-8(10-6)11(2)3/h4-5,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDFPWLGNBHQFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N(C)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)-2-methylpyridine-3-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2406066.png)

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)